molecular formula C15H17N3O B15341002 2-(Benzyl(methyl)amino)-N'-hydroxybenzimidamide

2-(Benzyl(methyl)amino)-N'-hydroxybenzimidamide

Cat. No.: B15341002
M. Wt: 255.31 g/mol
InChI Key: AFFSFBJDTVIKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a hydroxybenzenecarboximidamide moiety. Its molecular formula is C15H16N2O2, and it is known for its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 2-nitrobenzaldehyde under reductive conditions to yield the desired compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C15H17N3O/c1-18(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(16)17-19/h2-10,19H,11H2,1H3,(H2,16,17)

InChI Key

AFFSFBJDTVIKTJ-UHFFFAOYSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2/C(=N/O)/N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.